![molecular formula C28H23N3O2S B2771024 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922603-14-3](/img/structure/B2771024.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C28H23N3O2S and its molecular weight is 465.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Studies have identified substituted benzamides as potent inhibitors of VEGFR-2 kinase activity, crucial for angiogenesis in cancer development. These compounds, including aminothiazole-based analogues, show competitive inhibition with ATP and possess favorable pharmacokinetics, demonstrating efficacy in human tumor xenograft models (Borzilleri et al., 2006).
Antimicrobial Activity
Research on thiazole and benzothiazole derivatives has shown significant antimicrobial properties. These compounds were synthesized and tested against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents. Such studies contribute to the development of new therapeutic options for treating infections (Patel & Patel, 2015).
Antifungal Effects
Certain benzothiazole and pyrimidin-amine derivatives have been synthesized and found to exhibit notable antifungal activity against strains like Aspergillus terreus and Aspergillus niger. This suggests the utility of these compounds in developing antifungal treatments, highlighting the importance of structural modifications in enhancing biological activity (Jafar et al., 2017).
Synthesis and Characterization of Novel Compounds
The synthesis of novel heterocyclic compounds incorporating benzothiazole and related moieties has been extensively studied. These compounds are characterized for their potential biological activities, including anticancer, antifungal, and antibacterial effects. The structural diversity and modification strategies offer insights into the relationship between chemical structure and biological function (Fadda et al., 2012).
Anticancer Activity
Research into benzamide derivatives with specific structural features, such as the presence of a thiazole ring, has shown promising anticancer activity. These studies involve the synthesis and biological evaluation of compounds against various cancer cell lines, providing a foundation for the development of new cancer therapies (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the survival of the bacteria .
Mode of Action
Benzothiazole derivatives generally interact with their targets by binding to the active site, thereby inhibiting the function of the target enzyme . This interaction results in the disruption of essential biochemical processes within the bacteria, leading to its death .
Biochemical Pathways
The affected pathways are those involved in the survival and proliferation of M. tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .
Pharmacokinetics
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. By binding to and inhibiting the DprE1 enzyme, the compound disrupts essential biochemical processes within the bacteria, leading to its death .
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O2S/c1-19-15-20(2)26-25(16-19)30-28(34-26)31(18-21-7-6-14-29-17-21)27(32)22-10-12-24(13-11-22)33-23-8-4-3-5-9-23/h3-17H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLUIJXMQHJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-methoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2770941.png)
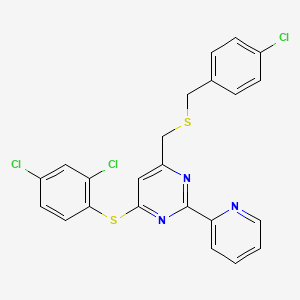
![N-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2770946.png)

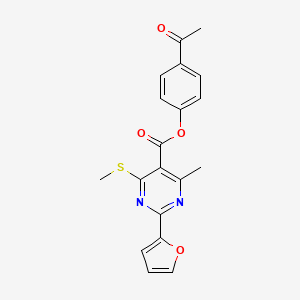
![4-[2-(4-chlorophenyl)acetyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2770954.png)
![3-bromo-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2770955.png)
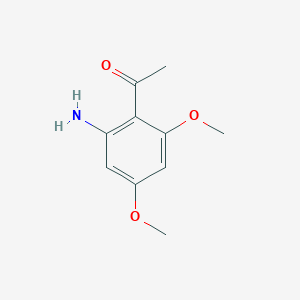
![1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2770958.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2770960.png)
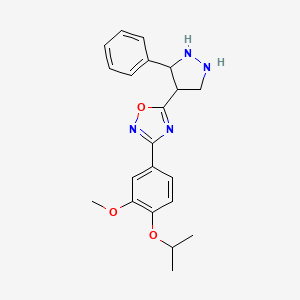
![N-[1-(1-adamantyl)ethyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770962.png)
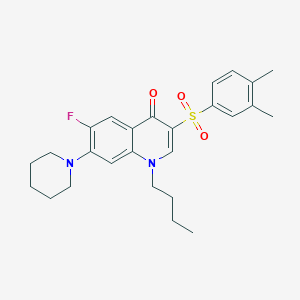
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2770964.png)
